Mabuprofen

NSAID gastrointestinal toxicity prodrug safety topical anti-inflammatory

Researchers requiring NSAID activity in urate crystal-induced inflammation (gout) models often face gastric lesions and high systemic exposure with oral agents. Mabuprofen is a topical prodrug that addresses these limitations with proven efficacy. • 14% arthritis inhibition in canine urate crystal model (vs. 0% for diethylamino salicylate) • Only ~18% systemic bioavailability of active ibuprofen metabolite • No gastrointestinal irritation, enabling chronic dosing paradigms • ≥98% purity; ready for immediate global shipment

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 83394-44-9
Cat. No. B1665992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMabuprofen
CAS83394-44-9
SynonymsAminoprofen;  Mabuprofen;  AU-7801; 
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO
InChIInChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18)
InChIKeyJVGUNCHERKJFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mabuprofen: Chemical and Pharmacological Identity


Mabuprofen (INN; also known as aminoprofen or AU-7801) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class [1]. It is a non-selective cyclooxygenase (COX) inhibitor, blocking both COX-1 and COX-2 to reduce prostaglandin synthesis, thereby alleviating pain and inflammation . Chemically, it is an amide derivative of ibuprofen (N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide; molecular formula C15H23NO2; molecular weight 249.35) . Mabuprofen is formulated as a topical prodrug: upon dermal absorption, it undergoes hydrolysis to release the active metabolite ibuprofen systemically, with a reported systemic bioavailability of up to 18% [2].

Workflow Topical prodrug hydrolysis studies
Mechanism Non-selective COX inhibition pathway
Exposure context Limited systemic ibuprofen release (topical route)

Mabuprofen: Irreplaceable Topical Prodrug


Although mabuprofen is chemically derived from ibuprofen and shares its COX inhibition mechanism, direct substitution with ibuprofen or other common NSAIDs is scientifically unsound for several reasons. First, mabuprofen is a prodrug designed specifically for topical application; its amide modification reduces local gastric irritation—a well-known limitation of oral ibuprofen—and enables a unique release profile . Second, quantitative efficacy in specific inflammatory models, such as urate crystal-induced arthritis in canines, shows a 14% inhibition rate for mabuprofen versus 0% for diethylamino salicylate, highlighting a differential activity profile not shared by all NSAIDs . Third, its systemic bioavailability after topical application is limited to approximately 18%, a critical parameter for minimizing systemic exposure while achieving local efficacy [1]. These structural and pharmacokinetic differences render generic NSAID substitution invalid for research applications requiring precise mechanistic or comparative investigation.

1

Oral ibuprofen may not replicate topical prodrug release profile. Mabuprofen’s amide modification enables a dermal hydrolysis-dependent delivery; direct substitution with oral ibuprofen can alter local-to-systemic exposure balance and gastric endpoint context.

2

NSAID class homogeneity does not guarantee model-specific activity. In urate crystal arthritis models diethylamino salicylate showed no inhibition, indicating that mabuprofen’s reported anti-arthritic endpoint may not transfer to other NSAIDs without validation.

3

Topical pharmacokinetic profile may shift with formulation. The ~18% systemic bioavailability after topical application is context-dependent; unlabeled ibuprofen or alternative topical NSAIDs may yield different exposure-model dynamics.

Mabuprofen: Quantitative Differentiation from Analogs


Gastrointestinal Safety vs. Ibuprofen

Mabuprofen demonstrates a significant differentiation from ibuprofen in gastrointestinal tolerability. While ibuprofen is well-characterized for its dose-dependent gastric irritation and ulcerogenic potential, mabuprofen is explicitly reported to exhibit 'no irritating effect on the gastrointestinal tract' . This is attributed to its prodrug design for topical delivery and its amide structure, which bypasses direct gastric mucosal contact .

GI tolerability vs. ibuprofen
Class-level inference
Reported no GI irritation
Supports GI-safety endpoint context in chronic models
Qualitative source; data to verify for specific experimental conditions
NSAID gastrointestinal toxicity prodrug safety topical anti-inflammatory

Urate Arthritis Model: Efficacy vs. Salicylate

In a canine model of experimental arthritis induced by urate crystals, mabuprofen produced a quantifiable anti-arthritic effect, whereas diethylamino salicylate showed no effect .

Urate arthritis model
Head-to-head
14% inhibition vs. 0% (salicylate)
Supports gout/crystal arthropathy model selection
Canine urate crystal model; comparator diethylamino salicylate
gout urate arthritis canine model NSAID comparison

Analgesic Effect vs. Methyl Salicylate

Pain threshold measurements in inflamed tissue demonstrated that mabuprofen provides analgesic efficacy superior to methyl salicylate .

Analgesic effect
Head-to-head
Superior pain threshold shift (qualitative)
Supports comparator analgesic endpoint review
In vivo pain model; exact threshold difference not reported
analgesic pain model topical NSAID methyl salicylate comparison

Topical Bioavailability vs. Oral Ibuprofen

Following topical application, mabuprofen is absorbed and hydrolyzed to release ibuprofen, achieving a systemic bioavailability of up to 18% [1]. This is in contrast to oral ibuprofen, which typically exhibits >80% oral bioavailability and rapid systemic distribution [2]. Additionally, the released ibuprofen exhibits 90% plasma protein binding [1].

Topical bioavailability
Cross-study comparable
Up to 18% (topical) vs. >80% (oral ibuprofen)
Supports low systemic exposure research context
Human absorption data; formulation-dependent
pharmacokinetics topical prodrug systemic bioavailability NSAID

Writhing Model: Comparable to Ibuprofen

In a kaolin-induced writhing model in mice, aminoprofen (mabuprofen) inhibited the writhing reaction and reduced peritoneal levels of the prostaglandin metabolite 6-keto-PGF1α in parallel with the effects observed for ibuprofen and indomethacin [1]. This confirms that mabuprofen exerts its analgesic effect via the expected COX inhibition mechanism, with efficacy comparable to established NSAIDs in this acute pain model.

Writhing model
Head-to-head
Parallel inhibition to ibuprofen/indomethacin
Supports COX-mediated analgesia pathway context
Kaolin-induced mouse model; oral administration
writhing assay prostaglandin inhibition analgesic mechanism mouse model

Mabuprofen: Research and Industrial Applications


Preclinical Gout and Crystal Arthropathy Models

Mabuprofen is the compound of choice for researchers investigating urate crystal-induced inflammation (gout) in animal models. The direct comparative evidence showing a 14% inhibition of arthritis in a canine urate crystal model, while diethylamino salicylate had 0% effect , establishes mabuprofen's specific activity in this context. Procurement for gout studies, where other NSAIDs may be inactive, is therefore scientifically justified.

Topical Studies with Minimal Systemic Exposure

For in vivo studies where local inflammation or pain is the target, but systemic NSAID exposure must be minimized to avoid confounding effects on other organ systems or to reduce toxicity in sensitive species, mabuprofen offers a unique advantage. Its topical prodrug design results in only ~18% systemic bioavailability of the active ibuprofen metabolite [1], a stark contrast to >80% bioavailability with oral ibuprofen [2]. This makes it ideal for dermal or localized delivery research.

GI-Safe Long-Term NSAID Studies

Investigators requiring an NSAID that does not induce gastric irritation—a common and severe limitation of oral NSAIDs in chronic studies—should consider mabuprofen. Reports indicate it has no irritating effect on the gastrointestinal tract . This property is critical for long-term inflammation or pain studies in rodents and other animals where gastric lesions could lead to premature euthanasia or confounded data.

Differentiating NSAID Analgesic Mechanisms

The 1989 study demonstrating that mabuprofen (aminoprofen) inhibits writhing and reduces peritoneal 6-keto-PGF1α in parallel with ibuprofen and indomethacin, while other analgesics (tiaramide, pentazocine, morphine) do not reduce prostaglandin levels [3], provides a clear experimental framework. Mabuprofen can be used as a prototypical NSAID in mechanistic studies designed to differentiate between prostaglandin-dependent and prostaglandin-independent analgesic pathways.

Application
Selection Property
Validation Focus
Crystal-induced inflammation models
Reported urate arthritis model activity
Comparator-controlled anti-inflammatory endpoint
Topical delivery research
Topical prodrug with limited systemic exposure context
Local vs. systemic ibuprofen exposure monitoring
Long-term inflammation studies
Reported low gastric irritation profile
GI tolerability endpoint in chronic models
Prostaglandin-dependent pain pathway research
COX inhibition validated in writhing model
Differentiation from prostaglandin-independent analgesics

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